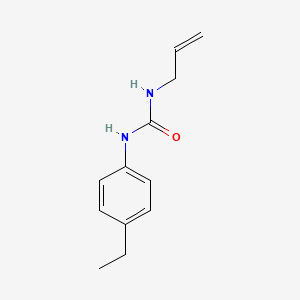

N-allyl-N'-(4-ethylphenyl)urea

Description

N-allyl-N'-(4-ethylphenyl)urea is a substituted urea derivative featuring an allyl group (-CH₂CH=CH₂) and a 4-ethylphenyl moiety (C₆H₄-C₂H₅) attached to the urea backbone. Ureas, characterized by the -NH-C(=O)-NH- structure, are widely studied for their versatility in organic synthesis and pharmaceutical applications.

Properties

IUPAC Name |

1-(4-ethylphenyl)-3-prop-2-enylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-3-9-13-12(15)14-11-7-5-10(4-2)6-8-11/h3,5-8H,1,4,9H2,2H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPQOILZUTUSVGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)NCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-allyl-N’-(4-ethylphenyl)urea can be synthesized through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of 4-ethylphenylamine with allyl isocyanate under mild conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of N-allyl-N’-(4-ethylphenyl)urea may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-allyl-N’-(4-ethylphenyl)urea undergoes various types of chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The allyl group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as halides or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of allyl alcohol or allyl epoxide.

Reduction: Formation of N-allyl-N’-(4-ethylphenyl)amine.

Substitution: Formation of various substituted urea derivatives.

Scientific Research Applications

N-allyl-N’-(4-ethylphenyl)urea has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-allyl-N’-(4-ethylphenyl)urea involves its interaction with specific molecular targets. The allyl group can undergo metabolic activation to form reactive intermediates that interact with cellular components. The urea moiety can form hydrogen bonds with biological molecules, influencing their function. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Electronic Features

The reactivity and applications of substituted ureas depend heavily on their substituents. Below is a comparative analysis of N-allyl-N'-(4-ethylphenyl)urea and key analogs:

Reactivity in Cyclization Reactions

- N-allyl-N’-tosylureas: Exhibit 5-exo-trig cyclization under Pd(OAc)₂/H₂O₂/NaN₃ conditions, yielding azidomethyl-imidazolidinones . The tosyl group stabilizes intermediates via electron withdrawal.

- N-Allyl-N’-(4-chlorophenyl)urea : Substitution with chloro or cyclohexyl groups (e.g., compound 1e in ) alters iodocyclization pathways, favoring different regioselectivity .

- Ethylphenyl vs. However, steric effects may also play a role.

Physical and Thermodynamic Properties

- Molecular Weight : Analogous compounds range from 257.24 g/mol (N-(4-nitrophenyl)-N'-phenyl-urea) to 306.41 g/mol (N-allyl-N’-benzyl-thiadiazolylurea) .

- Solubility : Sulfonated derivatives (e.g., N,N’-di-[4-(methanesulfonyloxy)phenyl]urea) exhibit enhanced solubility in polar solvents .

- Thermodynamics : N-(4-nitrophenyl)-N'-phenyl-urea has a well-documented enthalpy of reaction (ΔrH° = -89.8 kJ/mol), indicating exothermic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.